Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate
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Overview
Description
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate is a complex organic compound with the molecular formula C20H12N4Na2O6S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate involves multiple steps. The primary synthetic route includes the reaction of 4-sulfonatophenyl with 1,2,4-triazine and pyridine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate is extensively used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can be detected and quantified using various analytical techniques. The molecular targets include metal ions such as iron and copper, and the pathways involved are primarily related to metal ion chelation and detection .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-[3-(pyridin-2-yl)-1,2,4-triazine-5,6-diyl]bis(benzenesulfonate)
- Ferrozine disodium salt hydrate
- 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p’-disulfonic acid disodium salt hydrate
Uniqueness
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate is unique due to its high specificity for metal ions and its stability under various conditions. This makes it particularly useful in analytical chemistry and biochemical assays compared to other similar compounds .
Biological Activity
Disodium 4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate, also known as FerroZine disodium salt, is a compound of significant interest due to its biological activity and potential applications in various fields such as biochemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C20H12N4Na2O6S2
- Molecular Weight : 514.44 g/mol
- CAS Number : 1264198-47-1
- IUPAC Name : Disodium; 4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate; hydrate
- PubChem CID : 91871971
This compound exhibits its biological activity primarily through its ability to act as a chelating agent for metal ions. This property is particularly useful in biochemical assays involving redox reactions and metal ion detection.
Chelation Mechanism
The compound binds to ferrous ions (Fe²⁺) to form a stable complex, which can be quantitatively measured. This interaction is crucial for understanding metal ion dynamics in biological systems and environmental samples.
Antioxidant Properties
Research indicates that this compound has notable antioxidant properties. It can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Case Studies
- Cell Culture Studies : In vitro studies using various cell lines demonstrated that the compound significantly reduces oxidative stress markers when cells are exposed to reactive oxygen species (ROS). For instance, a study reported a reduction in malondialdehyde (MDA) levels in treated cells compared to controls.
- Environmental Applications : The compound has been utilized in environmental monitoring for heavy metal contamination. Its ability to complex with metals allows for the detection and quantification of metal ions in soil and water samples.
Data Tables
Property | Value |
---|---|
Molecular Weight | 514.44 g/mol |
Solubility | Soluble in water |
pH | Neutral (around 7) |
Stability | Stable under normal conditions |
Research Findings
Recent studies have highlighted the compound's potential applications beyond basic research:
- Metal Ion Detection : this compound has been effectively used in colorimetric assays for detecting Fe²⁺ ions in various samples.
- Bioremediation : The compound's chelation properties have been explored for bioremediation efforts aimed at removing heavy metals from contaminated environments.
Properties
CAS No. |
314041-21-9 |
---|---|
Molecular Formula |
C20H12N4Na2O6S2 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
disodium;4-[6-[5-(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate |
InChI |
InChI=1S/C20H14N4O6S2.2Na/c25-31(26,27)16-6-1-13(2-7-16)15-5-10-18(21-11-15)20-23-19(12-22-24-20)14-3-8-17(9-4-14)32(28,29)30;;/h1-12H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
InChI Key |
LPBZDPSSLBJZLF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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